molecular formula C10H7Cl2NO B3032671 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole CAS No. 343374-64-1

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

Cat. No.: B3032671
CAS No.: 343374-64-1
M. Wt: 228.07 g/mol
InChI Key: JKSRJLOJDZYJLA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (CAS: 5301-02-0) is a halogenated isoxazole derivative with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol . The compound features a chloromethyl group (-CH₂Cl) at position 3 of the isoxazole ring and a 4-chlorophenyl substituent at position 5. Isoxazoles are heterocyclic compounds known for their pharmacological and agrochemical applications, including antifungal, antibacterial, and anticonvulsant activities . The chloromethyl group enhances reactivity, making this compound a versatile intermediate for further chemical modifications, such as nucleophilic substitutions or coupling reactions . Its melting point is reported as 103–105°C, and it is stored at room temperature .

Properties

IUPAC Name

3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSRJLOJDZYJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363216
Record name 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343374-64-1
Record name 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
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Chemical Reactions Analysis

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole is a chemical compound belonging to the isoxazole family, known for its applications in scientific research, drug discovery, and industrial product development.

Scientific Research Applications

  • Chemistry As a building block, this compound is utilized in the synthesis of complex molecules. The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives. Also, the compound can be oxidized, reduced, or undergo cycloaddition reactions to create complex structures.
  • Biology The compound exhibits various biological activities, making it a candidate for drug discovery and development.
  • Medicine Isoxazole derivatives have potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. Isoxazole derivatives have demonstrated cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). The mechanism often involves apoptosis induction through caspase activation and modulation of cell cycle progression.
  • Industry this compound is used in the development of agrochemicals and other industrial products.

This compound is a heterocyclic compound that has gained attention in medicinal chemistry because of its various biological activities. The mechanism of action involves interaction with specific molecular targets and pathways and can bind to enzymes or receptors, altering their activity and leading to various biological effects.

Anticancer Properties

Isoxazole derivatives, including this compound, have demonstrated anticancer potential. For example, derivatives of isoxazoles have shown cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma), often inducing apoptosis through caspase activation and modulating cell cycle progression.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction via caspase activation
4j (Isoxazole derivative)A54919.56Cell cycle arrest at G2/M phase
4k (Isoxazole derivative)HT-1080TBDMitochondrial-mediated apoptosis

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Melting Point (°C) Notable Features
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole -CH₂Cl (3), 4-ClC₆H₄ (5) C₁₀H₇Cl₂NO 228.07 103–105 Reactive intermediate; dual chloro groups
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole -CH₂Cl (5), 4-ClC₆H₄ (3) C₁₀H₇Cl₂NO 228.07 N/A Positional isomer; potential differences in reactivity
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole -CH₂Cl (4), 4-FC₆H₄ (3), -CH₃ (5) C₁₁H₉ClFNO 225.65 N/A Fluorine substitution enhances electronic effects; methyl group reduces reactivity
5-(4-Chlorophenyl)-3-methylisoxazole -CH₃ (3), 4-ClC₆H₄ (5) C₁₀H₈ClNO 193.63 N/A Simpler structure; methyl group limits derivatization
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole -CF₃ (5), 4-ClC₆H₄ (3) C₁₀H₅ClF₃NO 259.60 51–53 Trifluoromethyl group increases lipophilicity

Structural and Crystallographic Insights

  • Steric and Conformational Effects :
    • In 4-(4-chlorophenyl)-5-phenylisoxazole, the chlorophenyl and phenyl groups are inclined at 38.32° and 43.91° relative to the isoxazole plane, affecting molecular packing.
    • The bond length between C2 and C9 in the target compound (1.359 Å) is longer than in analogs (1.334–1.337 Å), likely due to steric hindrance from the chloromethyl group.

Biological Activity

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C₉H₆ClNO and a molecular weight of 179.6 g/mol. It features a five-membered isoxazole ring with a chloromethyl group at the 3-position and a para-chlorophenyl group at the 5-position. The synthesis typically involves reactions that introduce these substituents into the isoxazole framework, which can be achieved through various methods including:

  • Nucleophilic substitution reactions
  • Condensation reactions with aldehydes
  • Cyclization processes involving hydroxylamine and α,β-unsaturated carbonyl compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, derivatives of isoxazoles have shown significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). The mechanism often involves induction of apoptosis through activation of caspases and modulation of cell cycle progression .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction via caspase activation
4j (Isoxazole derivative)A54919.56Cell cycle arrest at G2/M phase
4k (Isoxazole derivative)HT-1080TBDMitochondrial-mediated apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. Preliminary studies suggest that isoxazoles can inhibit bacterial growth, although specific data for this compound remains limited .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Binding to enzymes or receptors , modulating their activity.
  • Inducing oxidative stress , leading to apoptosis in cancer cells.
  • Inhibiting DNA replication or protein synthesis pathways .

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluating various isoxazole derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against lung cancer cell lines, with some exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
  • Electrochemical Behavior : Research into the electrochemical properties of isoxazoles revealed that certain derivatives can act as effective antioxidants, suggesting potential applications in oxidative stress-related diseases .
  • Molecular Docking Studies : Molecular docking simulations indicate that the compound can form stable complexes with target proteins involved in cancer progression, further supporting its role as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via a multi-step process involving:

Oxime formation : Reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .

Cyclization : Treating the oxime with ethyl acetoacetate in dichloromethane and triethylamine to generate the isoxazole core .

Chlorination : Using N-chlorosuccinimide (NCS) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group at position 3 .

  • Key Parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (dichloromethane enhances cyclization efficiency), and stoichiometric control of NCS to avoid over-chlorination. Yields typically range from 35% to 90% depending on purification methods (e.g., recrystallization from n-hexane/benzene mixtures) .

Q. How is the molecular structure of this compound characterized, and what deviations occur due to substituents?

  • Methodology : X-ray crystallography reveals a planar isoxazole ring (bond angles ~105–110°) with the 4-chlorophenyl and chloromethyl groups inclined at 38.3° and 43.9°, respectively, due to steric hindrance .
  • Key Observations : The C2-C9 bond (1.359 Å) is elongated compared to non-chlorinated analogs (1.334–1.337 Å), attributed to electron-withdrawing effects of the chlorophenyl group .

Advanced Research Questions

Q. How do structural variations (e.g., halogen position) in this compound derivatives affect enzymatic inhibition?

  • Methodology :

  • Enzyme Assays : Glutathione reductase (GR) and glutathione S-transferase (GST) inhibition studies using purified human erythrocyte enzymes.
  • Key Findings :
  • 3-(4-chlorophenyl) isomer : Uncompetitive inhibition of GR (IC₅₀ = 0.059 μM; Kᵢ = 0.011 μM) due to binding to the enzyme-substrate complex .
  • 5-(4-chlorophenyl) isomer : Reduced GR inhibition (IC₅₀ ~0.118 μM), highlighting positional sensitivity .
  • 3-(4-bromophenyl) analog : Competitive GST inhibition (IC₅₀ = 0.099 μM) via bromine’s enhanced van der Waals interactions .
    • Data Interpretation : Positional and halogen-type differences alter binding affinities by 2–3 orders of magnitude, validated via molecular docking (e.g., bromine’s larger atomic radius improves GST active-site occupancy) .

Q. What experimental strategies resolve contradictions in inhibitory potency between structurally similar analogs?

  • Methodology :

Kinetic Analysis : Determine inhibition type (e.g., uncompetitive vs. competitive) via Lineweaver-Burk plots .

Computational Modeling : Compare docking scores (e.g., AutoDock Vina) for analogs in enzyme active sites .

  • Case Study : For 3-(4-chlorophenyl) vs. 3-(4-bromophenyl) isoxazoles:

  • Bromine’s higher hydrophobicity increases GST binding by ~50% despite similar steric profiles .
  • Chlorine’s electronegativity stabilizes GR’s enzyme-substrate complex via dipole interactions .

Q. How can substituent effects on biological activity be systematically evaluated?

  • Methodology :

  • SAR Studies : Synthesize derivatives with halogen (F, Cl, Br), alkyl, or methoxy groups at positions 3 and 5.
  • Biological Screening :
  • Antioxidant Activity : DPPH radical scavenging assays (e.g., IC₅₀ = 135 μM for 3-(1-ethylbenzimidazolyl)-5-(4-chlorophenyl)isoxazole) .
  • Anticancer Activity : MTT assays on cell lines (e.g., MCF-7 IC₅₀ = 2.63 μM for trifluoromethylated analogs) .
    • Key Insight : Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity 8-fold compared to non-substituted analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole
Reactant of Route 2
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

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